Tris(methylthio)methane

Description

Significance of Tris(methylthio)methane as a Synthetic Building Block

The primary significance of this compound lies in its role as a one-carbon building block. chembk.com After treatment with a strong base, such as n-butyllithium, it forms the nucleophilic species tris(methylthio)methyllithium. rsc.org This lithiated intermediate readily reacts with a wide array of electrophiles, enabling the introduction of a functionalized carbon atom into a target molecule. tandfonline.com

This reactivity has been harnessed for the synthesis of a diverse range of important organic compounds. For instance, it is a key intermediate in the production of various pharmaceutical compounds and other specialty chemicals. lookchem.com Its application spans from the synthesis of natural products to the creation of novel materials. lookchem.comresearchgate.net The reaction of tris(methylthio)methyllithium with aldehydes, epoxides, and other electrophiles provides access to complex intermediates that can be further elaborated into the final products. tandfonline.comoup.com

Table 2: Examples of Compounds and Intermediates Synthesized Using this compound

| Target Compound/Intermediate | Synthetic Application | Reference(s) |

|---|---|---|

| (–)-Nephrosteranic acid | Synthesis of a naturally occurring fatty acid with potential medical applications. | lookchem.comalkalisci.comsigmaaldrich.com |

| (–)-Roccellaric acid | Synthesis of a lichen metabolite with potential pharmaceutical applications. | lookchem.comalkalisci.comsigmaaldrich.com |

| α-Amino acid derivatives | Asymmetric synthesis of amino acids, thioesters, amides, and peptides. | acs.orgnih.govbioascent.com |

| β-Hydroxy esters | Efficient synthesis from epoxides, creating important chiral building blocks. | tandfonline.comresearchgate.net |

| Terminal difluoromethylenes | Used as a synthetic intermediate for these important organic compounds. | lookchem.comalkalisci.comsigmaaldrich.com |

| Methyl thiolcarboxylates | Convenient, high-yield synthesis from alkyl halides. | rsc.org |

| Polyoxamic acid derivatives | Used in the synthesis of protected forms of this amino sugar component. | researchgate.net |

Role as a Carboxylic Anion Equivalent and Masked Functionality in Organic Chemistry

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, and this compound is a classic reagent used to achieve this. A carbonyl carbon is typically electrophilic. However, by converting this compound to its lithiated form, the central carbon becomes strongly nucleophilic, effectively behaving as a "masked" formyl anion or carboxylic anion equivalent. sigmaaldrich.comsigmaaldrich.com This allows for the formation of carbon-carbon bonds by attacking electrophilic centers. tandfonline.com

The tris(methylthio)methyl group is considered a "masked" or protected form of a carbonyl group. orgsyn.org Trithioorthoesters are generally stable under various reaction conditions but can be "unmasked" or hydrolyzed to reveal the desired carbonyl functionality. acs.orgthieme-connect.com This deprotection can be selectively controlled to yield different carbonyl derivatives, such as esters, thioesters, amides, or carboxylic acids, by choosing the appropriate reagents and conditions. acs.orgnih.gov This versatility makes this compound an exceptionally valuable reagent. For example, treatment of the trithioorthoester adduct with reagents like mercury(II) chloride can lead to the formation of esters or thioesters. tandfonline.comoup.com More recent methods have expanded the scope of these transformations, allowing for the synthesis of complex peptides. acs.orgbioascent.com

Table 3: Conversion of the Tris(methylthio)methyl Group to Carbonyl Functionalities

| Reagents and Conditions | Resulting Functional Group | Reference(s) |

|---|---|---|

| Mercury(II) chloride, Mercury(II) oxide in Methanol (B129727)/Water | Methyl Ester | tandfonline.comoup.com |

| Mercury(II) chloride, Mercury(II) oxide in Acetone/Water | S-Methyl Thioester | oup.com |

| N-Bromosuccinimide (NBS) in Methanol/Water | Methyl Ester | tandfonline.com |

| 35% aq. HBF₄ in DMSO or THF | Methyl Thioester | rsc.org |

| Silver(I) Nitrate (B79036) (AgNO₃) with various nucleophiles (alcohols, amines) | Esters, Amides, Anilides | acs.orgnih.govbioascent.com |

Historical Context of this compound Utilization in Chemical Research

The utility of sulfur-stabilized carbanions as acyl anion equivalents was pioneered in the mid-20th century, most notably with the development of 1,3-dithianes by E.J. Corey and Dieter Seebach. wiley.com This work laid the conceptual foundation for reagents like this compound. The ability to reverse the polarity of a carbonyl precursor opened up new pathways for retrosynthetic analysis and the strategic construction of complex molecules.

This compound emerged as a valuable alternative, with its own distinct reactivity profile. Early research demonstrated its utility in reactions with various electrophiles. wiley.com Over the years, chemists have developed more convenient methods for the preparation of this compound and its lithiated form, making it a readily accessible and reliable reagent. rsc.org Its application has been continuously expanding, from foundational studies on its reactivity with aldehydes and ketones to more advanced applications. oup.comwiley.com Recent research from 2023 highlights its continued relevance, demonstrating its use in the highly diastereoselective synthesis of α-amino acid esters and peptides, showcasing the enduring power and adaptability of this classic reagent in addressing contemporary synthetic challenges. acs.orgnih.govbioascent.com

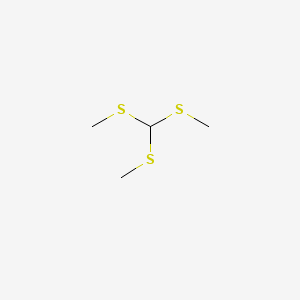

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMZQCCTZUJXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202528 | |

| Record name | Methane, tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-86-0 | |

| Record name | Methane, tris(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(methylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(methylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Methylthio Methane and Its Key Intermediates

Established Preparative Routes to Tris(methylthio)methane

This compound, also known as trimethyl trithioorthoformate, is a valuable C1 building block in organic synthesis, primarily serving as a precursor to its nucleophilic lithiated form. While commercially available, its cost has prompted the development of convenient laboratory-scale syntheses.

Convenient Synthesis of this compound

A particularly efficient and convenient method for preparing this compound 9 involves the reduction of tris(methylthio)methyl cation salts 2 . rsc.org These salts, readily prepared from electron-rich aromatic or heteroaromatic compounds, are reduced quickly and in nearly quantitative yield by sodium borohydride (B1222165) in anhydrous acetonitrile. rsc.org This method circumvents the use of foul-smelling and problematic reagents often associated with organosulfur chemistry. rsc.org

Another established, though less detailed in some sources, route involves the reaction of dimethyl sulfoxide (B87167). chemicalbook.com Though specific conditions and yields are not extensively reported in readily available literature, it represents a potential pathway from a common solvent. Additionally, syntheses starting from carbon disulfide and dimethyl sulfate (B86663) have been noted, which are common precursors for methylthio groups. orgsyn.org The reaction between chloroform (B151607) and methanethiol (B179389) also serves as a potential, albeit less common, preparative route.

Generation and Handling of Lithiated this compound (LiC(SMe)₃)

The synthetic utility of this compound stems from its ability to be deprotonated to form the potent nucleophile, [tris(methylthio)methyl]lithium 6 (LiC(SMe)₃). This species acts as a masked carboxylate anion synthon. rsc.orgmdpi.com

The generation of LiC(SMe)₃ is typically achieved through the reaction of this compound with a strong organolithium base, most commonly n-butyllithium. mdpi.comcdnsciencepub.com The reaction is performed in an anhydrous aprotic solvent, with tetrahydrofuran (B95107) (THF) being the most frequently used. rsc.orgmdpi.comresearchgate.net To ensure the stability of the resulting lithiated species, the reaction is conducted under an inert atmosphere, such as nitrogen, and at very low temperatures, typically -78 °C. rsc.orgmdpi.comresearchgate.net The lithium compound 6 is known to be stable up to -40 °C. mdpi.com Careful handling under these anhydrous and cryogenic conditions is crucial to prevent quenching of the highly reactive nucleophile by atmospheric moisture or carbon dioxide.

Optimization of Reaction Conditions for Orthothioester Nucleophile Formation

The formation of the [tris(methylthio)methyl]lithium nucleophile is a critical step for its subsequent reactions with various electrophiles. Optimization of the reaction conditions is essential for achieving high yields and minimizing side reactions.

Key parameters for optimization include the choice of base, solvent, temperature, and stoichiometry. As established, n-butyllithium is a highly effective base for this transformation. mdpi.com Anhydrous tetrahydrofuran (THF) is the solvent of choice, facilitating the solubility of the reactants and the stability of the organolithium intermediate at low temperatures. rsc.orgmdpi.com Maintaining a temperature of -78 °C is standard practice to prevent decomposition of the nucleophile. mdpi.comresearchgate.net

The molar ratio of the base to this compound is another crucial factor. A slight excess of n-butyllithium is often used to ensure complete deprotonation. For instance, in reactions with electrophiles like nitriles or acyl chlorides, molar ratios of LiC(SMe)₃ to the electrophile are carefully controlled to direct the reaction towards the desired product, be it the single addition product (a trimethyl α-keto trithioorthoester) or a double addition product (a dimethyl α-keto dithioacetal). mdpi.comacs.orgdatapdf.com For example, reacting benzoyl chloride with a 1:1.25 molar ratio of [tris(methylthio)methyl]lithium at -95 °C favors the formation of the trithioorthoester, while a 1:2.2 molar ratio at -78 °C leads to the dithioacetal. datapdf.com

The following table summarizes typical reaction conditions for the formation and reaction of the orthothioester nucleophile.

| Electrophile | Base | Solvent | Temperature (°C) | Molar Ratio (Nucleophile:Electrophile) | Product Type | Ref |

| Alkyl Halides | n-BuLi | THF | -78 | - | Trimethyl trithioorthocarboxylates | rsc.orgresearchgate.net |

| Nitriles | n-BuLi | THF | -78 | 1.33 : 1 | Dimerized starting material (unexpected) | mdpi.com |

| δ-Valerolactone | n-BuLi | THF | -78 | 1 : 1 | Ring-opened hydroxy dithioacetal | cdnsciencepub.com |

| Benzoyl Chloride | n-BuLi | THF | -78 | 2.2 : 1 | Dimethyl α-keto dithioacetal | datapdf.com |

| Benzoyl Chloride | n-BuLi | THF | -95 | 1.25 : 1 | Trimethyl α-keto trithioorthoester | datapdf.com |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. This compound and its derivatives have been employed in such studies.

A significant example is the use of ³⁴S-labeled this compound (TMTM) to investigate sulfur metabolism in plants. In a study on the interaction between the fungus Mortierella hyalina and Arabidopsis, ³⁴S-TMTM was used to demonstrate that sulfur from the fungal volatile is incorporated into the plant's metabolic system, specifically into glucosinolates and glutathione (B108866). researchgate.net This provided direct evidence that TMTM can influence the plant's sulfur homeostasis. researchgate.net

Furthermore, the hydrolysis of trithioorthoesters, which are synthesized from [tris(methylthio)methyl]lithium, offers a pathway for isotopic labeling of carbonyl groups. It has been demonstrated that the selective hydrolysis of these intermediates can be used to incorporate ¹⁸O into the carbonyl group of the resulting thiol esters with high isotopic purity (approx. 98%). rsc.orgrsc.org

While specific studies detailing deuterium (B1214612) (²H) or ¹³C labeling of the this compound core itself are not prominent, the principles of organometallic chemistry allow for such possibilities. For instance, quenching the [tris(methylthio)methyl]lithium anion with a deuterated electrophile, such as D₂O, would be a straightforward method to introduce a deuterium atom at the central carbon, which could be used in mechanistic studies of subsequent reactions. diva-portal.orgscribd.com

Reactivity and Mechanistic Pathways of Tris Methylthio Methane in Organic Transformations

Nucleophilic Addition Reactions of Lithiated Tris(methylthio)methane

Lithiated this compound, generated by the deprotonation of this compound with a strong base like butyllithium, serves as a potent nucleophile. Its reactions are characterized by the formation of a new carbon-carbon bond, introducing the tris(methylthio)methyl group, which is a valuable precursor to various functional groups.

Addition to Aldehydes: Formation of 1,1,1-Tris(methylthio)-2-alkanols

The reaction of [tris(methylthio)methyl]lithium with a range of aldehydes, from propanal to dodecanal, yields the corresponding 1,1,1-tris(methylthio)-2-alkanols. capes.gov.brresearchgate.netoup.com These adducts are stable compounds that can be isolated and subsequently transformed into other valuable organic molecules. capes.gov.brresearchgate.netoup.com

The general transformation is as follows:

Reactants: [Tris(methylthio)methyl]lithium, Aldehyde (R-CHO)

Product: 1,1,1-Tris(methylthio)-2-alkanol (R-CH(OH)C(SMe)₃)

These alkanols are key intermediates. For instance, treatment with mercury(II) chloride and mercury(II) oxide in an acetone-water mixture converts them into S-methyl 2-hydroxyalkanethioates. capes.gov.brresearchgate.netoup.com If the reaction is performed in methanol (B129727), methyl 2-hydroxyalkanoates are obtained. capes.gov.brresearchgate.netoup.com Further transformations include the reduction of the thioates with lithium aluminium hydride to produce 1,2-diols and saponification to yield 2-hydroxyalkanoic acids. capes.gov.brresearchgate.netoup.com

| Aldehyde Reactant | Product | Subsequent Transformation Products |

| Propanal | 1,1,1-Tris(methylthio)-2-butanol | S-methyl 2-hydroxybutanthioate, 1,2-Butanediol, 2-Hydroxybutanoic acid |

| Dodecanal | 1,1,1-Tris(methylthio)-2-dodecanol | S-methyl 2-hydroxydodecanethioate, Methyl 2-hydroxydodecanoate, 1,2-Dodecanediol, 2-Hydroxydodecanoic acid |

Diastereoselective Addition to Sulfinimines for Amino Acid Derivatives Synthesis

A significant application of lithiated this compound is its diastereoselective addition to nonracemic sulfinimines (N-sulfinyl imines). know-todays-news.comnih.govbioascent.comresearchgate.net This reaction provides a powerful method for the asymmetric synthesis of a wide array of α-amino acid derivatives. know-todays-news.comnih.govbioascent.comresearchgate.net The addition of the lithiated reagent to sulfinimines derived from both aryl and alkyl aldehydes proceeds with high diastereoselectivity, often exceeding 99:1. know-todays-news.combioascent.com This high degree of stereocontrol is attributed to the bulky sulfinyl group directing the nucleophilic attack to the opposite face of the imine. know-todays-news.com

The resulting α-sulfinamido trithioformates are versatile intermediates. nih.govresearchgate.net They can be converted into various amino acid derivatives, including thioesters, esters, amides, anilides, and even di- and tripeptides, without the loss of stereochemical integrity. know-todays-news.comnih.govbioascent.comthieme-connect.com This methodology is compatible with a broad range of substrates, including those with various substitutions on an aryl ring. know-todays-news.com

| Sulfinimine Substrate | Diastereoselectivity (dr) | Product Type |

| Aryl-derived | >99:1 | α-Sulfinamido trithioformates |

| Alkyl-derived | Separable diastereomers | α-Sulfinamido trithioformates |

Reaction with Epoxides: Efficient Synthesis of β-Hydroxy Esters via β-Hydroxy Orthotrithiocarboxylates

The reaction between [tris(methylthio)methyl]lithium and epoxides provides an efficient route to β-hydroxy esters. tandfonline.com While terminal epoxides typically react with lithio orthothioformates to give β-hydroxy orthothiocarboxylates in low yields, a modified procedure significantly improves the outcome. tandfonline.com By generating the anion of this compound in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), the subsequent reaction with terminal epoxides at low temperatures (-70°C to -45°C) proceeds efficiently, affording good to excellent yields of the β-hydroxy orthotrithiocarboxylates. tandfonline.com

These intermediates are then readily converted to the corresponding β-hydroxy esters in high yield. tandfonline.com This method has been successfully applied to a range of terminal epoxides, and while less efficient, it is also applicable to internal epoxides. tandfonline.com For example, the reaction with (R)-(-)-2-(benzyloxymethyl)oxirane leads to the synthesis of a selectively protected chiral malate (B86768) derivative. tandfonline.com

Reactions with Esters: Synthesis of Trimethyl α-Keto Trithioorthoesters and Dimethyl α-Keto Dithioacetals

[Tris(methylthio)methyl]lithium reacts with aromatic, heteroaromatic, and aliphatic esters in a one-pot reaction that can be controlled to produce either trimethyl α-keto trithioorthoesters or dimethyl α-keto dithioacetals. acs.orgunito.itdatapdf.com The outcome of the reaction is dependent on the stoichiometry of the reagents and the reaction conditions. unito.it This reaction has been thoroughly studied to elucidate the mechanism and optimize the conditions for the selective synthesis of either product in excellent and reproducible yields. unito.itdatapdf.com These products, particularly the aromatic trithioorthoesters, are valuable intermediates for the synthesis of α-arylpropionic acids, a class of compounds known for their analgesic and anti-inflammatory properties. datapdf.com

Copper(I)-Induced Reactions involving [Tris(methylthio)methyl]lithium

The adducts formed from the reaction of [tris(methylthio)methyl]lithium with cyclopropyl (B3062369) ketones can undergo further transformations induced by copper(I) salts. acs.orgglobalauthorid.comgoogle.comspectrabase.com This methodology allows for ring expansion of cyclic ketones to produce cyclic 1,2-keto thioacetals. researchgate.net The specific products and yields of these copper(I)-induced reactions are dependent on the structure of the initial cyclopropyl ketone adduct.

Hydrolytic Transformations of this compound Adducts

The tris(methylthio)methyl group in the adducts derived from the reactions described above can be hydrolyzed under various conditions to unveil different functional groups. This versatility is a key feature of using this compound in synthesis.

For example, the 1,1,1-tris(methylthio)-2-alkanol adducts obtained from aldehydes can be hydrolyzed to S-methyl 2-hydroxyalkanethioates or methyl 2-hydroxyalkanoates. capes.gov.brresearchgate.netoup.com The hydrolysis of esters is a reversible reaction that produces a carboxylic acid and an alcohol. orgoreview.com The rate of this reaction can be increased by the addition of an acid or base catalyst. orgoreview.com

The hydrolysis of thioacetals can also be achieved using hypervalent iodine compounds like Dess-Martin periodinane, which oxidize the thioacetal to a sulfoxide (B87167) or sulfone, facilitating subsequent hydrolysis with water. tcichemicals.com

Conversion to S-methyl 2-hydroxyalkanethioates and Methyl 2-hydroxyalkanoates

This compound serves as a precursor to its lithiated form, tris(methylthio)methyllithium, which is a key nucleophile in the synthesis of α-hydroxy acids and their derivatives. The addition of tris(methylthio)methyllithium to various aldehydes, ranging from propanal to dodecanal, yields the corresponding 1,1,1-tris(methylthio)-2-alkanols. researchgate.netcapes.gov.br

These intermediates can then be selectively converted into either S-methyl 2-hydroxyalkanethioates or methyl 2-hydroxyalkanoates. Treatment of the 1,1,1-tris(methylthio)-2-alkanols with mercury(II) chloride and mercury(II) oxide in an acetone-water mixture results in the formation of S-methyl 2-hydroxyalkanethioates. researchgate.netcapes.gov.br Alternatively, conducting the reaction in methanol with the same reagents affords methyl 2-hydroxyalkanoates. researchgate.netcapes.gov.br

The S-methyl 2-hydroxyalkanethioates can be further transformed. Reduction with lithium aluminium hydride produces 1,2-diols, while saponification leads to the corresponding 2-hydroxyalkanoic acids. researchgate.netcapes.gov.br

Interactive Data Table: Conversion of Aldehydes to S-methyl 2-hydroxyalkanethioates and Methyl 2-hydroxyalkanoates

| Aldehyde | Product 1: S-methyl 2-hydroxyalkanethioates | Product 2: Methyl 2-hydroxyalkanoates |

| Propanal | S-methyl 2-hydroxybutanethioate | Methyl 2-hydroxybutanoate |

| Butanal | S-methyl 2-hydroxypentanethioate | Methyl 2-hydroxypentanoate |

| Pentanal | S-methyl 2-hydroxyhexanethioate | Methyl 2-hydroxyhexanoate |

| Hexanal | S-methyl 2-hydroxyheptanethioate | Methyl 2-hydroxyheptanoate |

| Heptanal | S-methyl 2-hydroxyoctanethioate | Methyl 2-hydroxyoctanoate |

| Octanal | S-methyl 2-hydroxynonanethioate | Methyl 2-hydroxynonanoate |

| Nonanal | S-methyl 2-hydroxydecanethioate | Methyl 2-hydroxydecanoate |

| Decanal | S-methyl 2-hydroxyundecanethioate | Methyl 2-hydroxyundecanoate |

| Undecanal | S-methyl 2-hydroxydodecanethioate | Methyl 2-hydroxydodecanoate |

| Dodecanal | S-methyl 2-hydroxytridecanethioate | Methyl 2-hydroxytridecanoate |

Selective Hydrolysis to Methyl Thiolcarboxylates from Alkyl Halides

A significant application of this compound lies in the synthesis of methyl thiolcarboxylates from alkyl halides. rsc.orgrsc.org This two-step process begins with the conversion of an alkyl halide to the corresponding trimethyl trithioorthocarboxylate. This is achieved by reacting the alkyl halide with tris(methylthio)methyllithium in tetrahydrofuran (THF) at a low temperature of -78 °C. rsc.orgrsc.orglookchem.comresearchgate.net

Interactive Data Table: Synthesis of Methyl Thiolcarboxylates from Alkyl Halides

| Alkyl Halide | Intermediate: Trimethyl Trithioorthocarboxylate | Final Product: Methyl Thiolcarboxylate | Overall Yield (%) |

| Alkyl Bromide | Trimethyl trithioorthocarboxylate derivative | Methyl thiolcarboxylate derivative | 70-88 |

| Alkyl Iodide | Trimethyl trithioorthocarboxylate derivative | Methyl thiolcarboxylate derivative | 70-88 |

Isomerization Reactions: Trimethyl α-Keto Trithioorthocarboxylates to α,α-Bis(methylthio) Thiolcarboxylates

Trimethyl α-keto trithioorthocarboxylates can undergo an isomerization rearrangement to form methyl α,α-bis(methylthio) thiolcarboxylates, which are valuable intermediates in the synthesis of α-arylpropionic acids. acs.orgresearchgate.net This isomerization is typically achieved with high yields, often exceeding 90%, by stirring a solution of the starting material in anhydrous methylene (B1212753) chloride in the presence of a catalytic amount of either trityl perchlorate (B79767) or methanesulfonic acid. acs.org The reaction is generally complete within two hours at room temperature under a nitrogen atmosphere. acs.orgresearchgate.net

It is crucial to maintain a strictly anhydrous environment, as the presence of water can lead to the partial hydrolysis of the trimethyl α-keto trithioorthocarboxylates to methyl α-keto thiolcarboxylates. acs.org The reaction proceeds successfully with a variety of trimethyl α-keto trithioorthocarboxylates where the R group is an aryl group. acs.org However, exceptions are noted when the phenyl group contains a chlorine or fluorine atom at the ortho position. acs.org

Interactive Data Table: Catalytic Isomerization of Trimethyl α-Keto Trithioorthocarboxylates

| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Trityl Perchlorate | Methylene Chloride | 2 hours | Room Temperature | >90 |

| Methanesulfonic Acid | Methylene Chloride | 2 hours | Room Temperature | >90 |

Applications of Tris Methylthio Methane in Complex Molecule Synthesis

Synthesis of Natural Products and their Analogs

Tris(methylthio)methane has proven instrumental in the asymmetric synthesis of several bioactive natural products, particularly those containing a γ-butenolide framework.

The synthesis of the lichen metabolites (−)-nephrosteranic acid and (−)-roccellaric acid, both of which are chiral γ-butenolides, has been accomplished using a strategy that can involve intermediates derived from this compound. researchgate.net While the specific details of the direct use of this compound in the final key steps of published syntheses are not extensively detailed in readily available literature, its role as a precursor for key building blocks is established. The general approach involves the catalytic asymmetric synthesis of chiral γ-butenolides, which form the core structure of these natural products. researchgate.net

A prominent strategy involves a hetero-allylic asymmetric alkylation (h-AAA) combined with a ring-closing metathesis (RCM) to construct the chiral butenolide ring. researchgate.net In related synthetic pathways, this compound is used as a formyl anion equivalent to introduce a single carbon unit that can be later transformed into a carboxylic acid or other functional groups necessary for the final natural product structure.

Table 1: Natural Products Synthesized Using this compound Intermediates

| Natural Product | Core Structure | Key Synthetic Strategy |

|---|---|---|

| (−)-Nephrosteranic Acid | γ-Butenolide | Asymmetric Alkylation, Ring-Closing Metathesis |

Current scientific literature available through extensive searches does not indicate the use of this compound in the synthesis of Polyoxamic Acid or α-Cuparenone. Published synthetic routes for these molecules employ alternative methodologies and different C1 synthons or synthetic strategies. nih.govresearchgate.net

Construction of Chiral Compounds and Amino Acid Derivatives

A significant application of this compound is in the asymmetric synthesis of α-amino acid derivatives. This methodology relies on the diastereoselective addition of its lithiated form, lithio this compound, to chiral sulfinimines.

The process begins with the deprotonation of this compound to form the nucleophilic lithio this compound. This reagent then adds with high diastereoselectivity to nonracemic sulfinimines, which are derived from various aldehydes. The addition reaction yields α-sulfinamido trithioformates. The stereochemical outcome is directed by the bulky sulfinyl group on the sulfinimine, ensuring a predictable and controlled formation of the new stereocenter.

These α-sulfinamido trithioformate intermediates are versatile precursors that can be converted into a wide array of valuable amino acid derivatives without epimerization of the newly formed chiral center.

The trithioformate group in the α-sulfinamido trithioformates can be unmasked and activated to form a peptide bond. By reacting the trithioformate intermediate with an amino acid ester, a dipeptide can be formed. This process can be repeated by deprotecting the amine and coupling with another protected amino acid to generate tripeptides, demonstrating the utility of this method in peptide synthesis.

The versatility of the α-sulfinamido trithioformate intermediates is showcased by their conversion into various α-amino acid derivatives. The unmasking of the trithioformate functionality can be achieved under different conditions to yield specific products.

Esters and Thioesters: Treatment of the trithioformate intermediates with reagents such as silver nitrate (B79036) (AgNO₃) in the presence of an alcohol (e.g., methanol (B129727) or ethanol) leads to the formation of the corresponding α-amino acid methyl or ethyl esters. Similarly, using a thiol instead of an alcohol can produce α-amino acid thioesters.

Amides: Reacting the trithioformates with primary or secondary amines in the presence of a promoter like AgNO₃ furnishes the corresponding α-amino acid amides. This has been successfully applied to reactions with anilines and other amines, yielding the desired amide products in good yields.

Table 2: Synthesis of Amino Acid Derivatives via Lithio this compound Addition

| Starting Material | Reagent | Intermediate | Product |

|---|---|---|---|

| Chiral Sulfinimine | Lithio this compound | α-Sulfinamido Trithioformate | - |

| α-Sulfinamido Trithioformate | AgNO₃, Alcohol | - | α-Amino Acid Ester |

| α-Sulfinamido Trithioformate | AgNO₃, Thiol | - | α-Amino Acid Thioester |

| α-Sulfinamido Trithioformate | AgNO₃, Amine | - | α-Amino Acid Amide |

Introduction of Difluoromethylene Groups

This compound serves as a key precursor in a two-step sequence for the synthesis of terminal difluoroolefins (R₂C=CF₂) and other difluoromethylene-containing compounds. acs.org This method provides an effective way to introduce the difluoromethylene (–CF₂–) group into organic molecules.

The process begins with the reaction of lithiated this compound with an alkyl halide (R-X) to form a tris(methylthio)alkyl derivative (R-CH(SMe)₃). This intermediate is then treated with a powerful fluorinating agent, bromine trifluoride (BrF₃). The reaction with BrF₃ converts the tris(methylthio)methyl group into a difluorinated species. For instance, tris(methylthio)alkyl derivatives can be converted to RCHBrCF₂SMe compounds. acs.org This brominated intermediate can then be further manipulated; for example, the bromine atom can be reduced or used as a handle to construct terminal difluoroolefins. acs.org This transformation highlights the role of this compound in providing the carbon backbone that is subsequently fluorinated.

Synthesis of Organosulfur Compounds with Diverse Functionalities

The general scheme for this conversion is as follows:

Reaction of an alkyl halide with tris(methylthio)methyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). rsc.org

Selective hydrolysis of the resulting trimethyl trithioorthocarboxylate intermediate to the final methyl thiolcarboxylate product. rsc.org

Beyond this, this compound has been employed in the total synthesis of natural products, including (−)-nephrosteranic acid and (−)-roccellaric acid, showcasing its role in building complex molecules with diverse functional groups. sigmaaldrich.com

Table 1: Synthesis of Methyl Thiolcarboxylates using Tris(methylthio)methyllithium This table illustrates the conversion of alkyl halides to methyl thiolcarboxylates via a trimethyl trithioorthocarboxylate intermediate.

| Starting Material (Alkyl Halide) | Intermediate (Trimethyl Trithioorthocarboxylate) | Final Product (Methyl Thiolcarboxylate) | Key Reagent |

|---|---|---|---|

| R-X | R-C(SCH₃)₃ | R-C(=O)SCH₃ | Tris(methylthio)methyllithium |

Strategic Uses in Medicinal Chemistry

In the field of medicinal chemistry, this compound is utilized as a key building block for modifying biologically active molecules, particularly nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, and the introduction of novel functional groups can significantly alter their biological properties, such as enzyme inhibition, metabolic stability, and cellular uptake. The sterically bulky tris(methylthio)methyl group can be strategically incorporated into the sugar moiety of nucleosides to create new chemical entities for biological evaluation. nih.gov

A significant application of this compound in medicinal chemistry is demonstrated in the synthesis and biological evaluation of L- and D-nucleosides. nih.gov Researchers have prepared a series of novel 2',3'-dideoxy-3'-[tris(methylthio)methyl]-β-pentofuranosyl nucleosides of both D- and L-enantiomeric series. nih.gov These compounds were synthesized through a coupling reaction between a furanose moiety modified with the tris(methylthio)methyl group at the 3' position and various nucleobases. nih.gov The presence of the bulky 3'-substituent was found to provide a good level of stereoselectivity during the synthesis. nih.gov

The synthesized nucleoside analogues were evaluated for their potential as antiviral agents. The key findings from the biological evaluation are summarized below:

Enzyme Inhibition: All the synthesized compounds, from both the D- and L-series, exhibited high IC₅₀ values as inhibitors of Herpes Simplex Virus type 1 (HSV-1) thymidine (B127349) kinase (TK). This indicates they are poor inhibitors of this crucial viral enzyme. nih.gov

Phosphorylation: The compounds showed a limited capacity to be phosphorylated by HSV-1 TK. nih.gov The first phosphorylation step is critical for the activation of many nucleoside analogue prodrugs, and this lack of phosphorylation is a significant barrier to antiviral activity.

Prodrug Strategy: To address the poor phosphorylation and potentially improve cellular penetration, a monophosphate prodrug incorporating a long lipophilic chain was synthesized. However, this prodrug did not exhibit any noticeable antiviral activity. nih.gov

Table 2: Summary of Biological Evaluation of 3'-[Tris(methylthio)methyl]-Modified Nucleosides This table summarizes the key biological activities investigated for the novel L- and D-nucleoside analogues.

| Compound Series | Target Enzyme | Evaluation Finding | Implication |

|---|---|---|---|

| L- and D-2',3'-dideoxy-3'-[tris(methylthio)methyl]-β-pentofuranosyl nucleosides | Herpes Simplex Virus-1 Thymidine Kinase (HSV-1 TK) | High IC₅₀ values (Poor inhibition) | Unlikely to be effective against HSV-1 via this mechanism. |

| L- and D-2',3'-dideoxy-3'-[tris(methylthio)methyl]-β-pentofuranosyl nucleosides | Herpes Simplex Virus-1 Thymidine Kinase (HSV-1 TK) | Scarce ability to be phosphorylated | The compounds are not effectively converted to their active triphosphate form by the viral enzyme. |

| Monophosphate Prodrug Derivative | General Antiviral Activity | No appreciable antiviral activity observed | The prodrug approach did not overcome the limitations of the parent compounds. |

Computational and Spectroscopic Investigations of Tris Methylthio Methane

Theoretical Chemistry Studies on Reactivity and Selectivity

Computational chemistry offers a powerful lens for examining the reactivity and selectivity of molecules like tris(methylthio)methane. While comprehensive theoretical studies exclusively focused on this compound are not abundant in the literature, research on related trithioorthoformates and their reactions provides valuable insights.

Furthermore, computational and experimental work has been conducted on the dynamic assembly of larger molecular structures that incorporate the trithioorthoformate moiety as a capping group. uoregon.edu These studies highlight the structural role and reactivity of the trithioorthoformate unit within more complex supramolecular systems.

General computational studies on sulfur chemistry provide a broader context for understanding the behavior of this compound. escholarship.org These studies often explore the roles of noncovalent interactions involving sulfur atoms in biological systems and elucidate the mechanisms of various organic reactions where sulfur-containing compounds are key players. escholarship.org While not specific to this compound, these theoretical frameworks are applicable to understanding its electronic structure and predicting its reactivity in various chemical environments.

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

A variety of advanced spectroscopic techniques have been employed to elucidate the structure of this compound and to gain insights into its formation and reactions. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with gas chromatography (GC).

In a study identifying volatile compounds from the fungus Mortierella hyalina, this compound was identified as a major component. nih.gov The structural confirmation was achieved by comparing the NMR and mass spectra of the fungal volatile with those of an authentic commercially available sample, which were found to be identical. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data for this compound is not extensively published, the expected signals can be predicted based on its structure. The molecule possesses two distinct types of protons: the methine proton (CH) and the nine equivalent methyl protons (SCH3).

13C NMR: A 13C NMR spectrum would be expected to display two signals: one for the three equivalent methyl carbons and one for the central methine carbon. Data for bis(methylthio)methane (B156853) shows a signal for the methyl carbons at roughly 15 ppm and a signal for the methylene (B1212753) carbon at about 40 ppm. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, providing clues about its structure. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov

The fragmentation of the molecular ion (M+) can provide evidence for the arrangement of atoms. Common fragmentation pathways for thioethers involve the cleavage of carbon-sulfur bonds. For this compound, the loss of a methylthio radical (•SCH3) or a methyl radical (•CH3) are plausible initial fragmentation steps. The resulting fragment ions can undergo further decomposition, leading to a characteristic pattern of peaks in the mass spectrum. chemguide.co.uk

Vibrational Spectroscopy (IR and Raman)

Computational Studies on Methane (B114726) Metabolism and Sulfur Homeostasis

This compound has been identified as a naturally occurring volatile organic compound produced by certain microorganisms. nih.gov Its biological role, particularly in the context of methane metabolism and sulfur homeostasis, is an area of active interest, though specific computational studies on its direct involvement are still emerging.

Research has shown that this compound produced by the fungus Mortierella hyalina can affect sulfur homeostasis in the plant Arabidopsis. nih.govresearchgate.net Under conditions of sulfur deficiency, exposure to this volatile compound was found to influence the expression of sulfur-responsive genes and help sustain plant growth. nih.govresearchgate.net This suggests that this compound, or its metabolic products, can be assimilated by the plant and incorporated into its sulfur metabolism pathways.

While this experimental work provides a strong foundation, detailed computational models of how this compound interacts with plant metabolic networks have yet to be extensively developed. Such models would be valuable for:

Simulating the uptake and transport of the molecule within plant tissues.

Identifying the enzymatic pathways responsible for its metabolism.

Predicting its impact on the broader metabolic landscape, including its interaction with pathways for the synthesis of essential sulfur-containing compounds like cysteine and methionine. nih.govmdpi.com

The formation of volatile sulfur compounds is a significant aspect of the metabolism of sulfur-containing precursors like methionine in many biological systems, particularly in fermented foods. nih.gov Computational studies in these areas could provide analogous models for understanding the biogenesis of this compound.

Interactions and Biological Relevance of Tris Methylthio Methane

Role in Microbial Volatile Organic Compound Production by Fungi (e.g., Mortierella hyalina)

The beneficial root-colonizing fungus Mortierella hyalina is known for its characteristic garlic-like smell, a trait attributed to the production of volatile organic compounds (VOCs). mdpi.com Scientific analysis of the headspace of M. hyalina cultures has led to the identification of tris(methylthio)methane (TMTM) as the major sulfur-containing volatile compound responsible for this distinct aroma. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying TMTM from the fungal headspace and its extracted essential oil. mdpi.com In addition to TMTM, other volatile compounds such as 3-octanone (B92607) and 1-octen-3-ol (B46169) have also been detected as major constituents of the essential oil of M. hyalina. mdpi.com The production of TMTM is not unique to a single strain; similar garlic-like odors and the presence of this compound have been observed in other Mortierella strains as well. mdpi.com

The production of volatile compounds like TMTM is a crucial aspect of the chemical communication and interaction of fungi with their environment, including plants and other microorganisms. These microbial volatiles can act as signaling molecules, influencing symbiotic relationships and nutrient cycling. mdpi.com

Influence on Plant Sulfur Homeostasis in Arabidopsis

Research has demonstrated that TMTM produced by Mortierella hyalina has a significant impact on the sulfur homeostasis of Arabidopsis thaliana. mdpi.comnih.gov Sulfur is an essential macronutrient for plant growth and development, and TMTM appears to serve as a volatile source of this element for the plant. nih.gov

Experiments using isotopically labeled sulfur (³⁴S) have confirmed that sulfur from TMTM is incorporated into the plant's metabolism. mdpi.com This uptake of sulfur from a volatile compound represents an alternative pathway for sulfur acquisition by plants. mdpi.com

The influence of TMTM on Arabidopsis is dose-dependent. Under sulfur-deficient conditions, exposure to TMTM has been shown to:

Down-regulate the expression of sulfur deficiency-responsive genes, such as the sulfate (B86663) transporters SULTR1;1 and SULTR1;2. nih.gov

Prevent the decrease of essential sulfur-containing compounds like glucosinolates (GSLs) and glutathione (B108866) (GSH). mdpi.comnih.gov

Sustain plant growth and maintain root development. mdpi.comnih.gov

However, excessive amounts of TMTM can have negative effects, leading to an accumulation of GSH and GSLs, which in turn can reduce plant biomass and inhibit root growth. mdpi.comnih.gov This suggests that TMTM influences the plant's sulfur metabolism by interfering with the glutathione metabolism, thereby helping to alleviate imbalances under sulfur stress. mdpi.comnih.gov Interestingly, TMTM itself is not directly incorporated into the amino acid cysteine, a primary entry point for sulfur into metabolism. mdpi.com

The data below summarizes the effect of different amounts of this compound on the expression of sulfur-responsive genes in Arabidopsis thaliana seedlings grown under low sulfate conditions.

Interactive Data Table: Effect of TMTM on Gene Expression

| Gene | Function | TMTM Amount (µg) | Fold Change in Expression (Normalized to 0 µg TMTM) |

|---|---|---|---|

| SULTR1;1 | Sulfate Transporter | 10 | 0.8 |

| 100 | 0.5 | ||

| 1000 | 0.3 | ||

| SULTR1;2 | Sulfate Transporter | 10 | 0.75 |

| 100 | 0.45 | ||

| 1000 | 0.25 | ||

| SULTR2;1 | Sulfate Transporter | 10 | 0.85 |

| 100 | 0.6 | ||

| 1000 | 0.4 |

Note: The fold change values are illustrative and based on the general trend described in the source material where increasing TMTM amounts lead to a gradual decrease in transcript levels. nih.gov

Potential Implications in Biological Systems (e.g., Methane (B114726) Generation Pathways)

While the direct involvement of this compound in methane generation pathways is not yet fully elucidated, its chemical structure and origin from microbial metabolism suggest potential implications. Fungi, including various saprotrophic species, have been identified as producers of methane under aerobic conditions. nih.gov Studies have shown that the amino acid methionine can serve as a precursor for methane formation in fungi and living plants. nih.govcopernicus.org

This compound, with its three methylthio (-SCH₃) groups, is structurally related to methionine, which also contains a methylthio group. This structural similarity raises the possibility that TMTM or its metabolic byproducts could potentially feed into pathways that lead to methane production. The metabolism of organosulfur compounds is a known source of methane in various environments.

Furthermore, some anaerobic fungi are capable of producing methane through a halomethane-dependent pathway, indicating diverse mechanisms for methane synthesis in the fungal kingdom. asm.org The metabolism of other microbial volatile sulfur compounds, such as methanethiol (B179389), is also an area of active research. caister.com While there is no direct evidence to date linking TMTM to these specific pathways, its role as a significant sulfur-containing volatile produced by soil fungi like Mortierella hyalina warrants further investigation into its broader biogeochemical roles, including any potential contribution to methane cycling.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Tris(methylthio)methane Reactions

The reactivity of this compound is predominantly centered around the deprotonation of its central carbon, forming a potent nucleophile. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this reagent. Current research efforts are exploring various avenues of catalysis to achieve these goals.

One promising area is the application of organocatalysis . Chiral organocatalysts could potentially be employed to achieve enantioselective additions of the tris(methylthio)methyl anion to prochiral electrophiles. This would provide a direct and atom-economical route to valuable chiral building blocks. For instance, chiral phase-transfer catalysts or hydrogen-bond donors could be investigated for their ability to control the stereochemical outcome of alkylation and addition reactions.

Transition metal catalysis also presents significant opportunities. While the lithiated form of this compound is commonly used, transition metal complexes could offer alternative activation modes. For example, palladium- or copper-catalyzed cross-coupling reactions could potentially enable the introduction of the tris(methylthio)methyl group onto aryl or vinyl halides. Furthermore, the development of Lewis acid catalytic systems could modulate the reactivity of both this compound and the electrophilic partner, leading to novel reaction pathways and improved selectivities. nih.gov The exploration of photoredox catalysis could also open up new frontiers, enabling reactions under mild conditions through the generation of radical intermediates from this compound derivatives. nih.govacs.orgprinceton.edunih.gov

The table below summarizes potential catalytic strategies and their expected benefits for reactions involving this compound.

| Catalytic System | Potential Application | Expected Benefits |

| Chiral Organocatalysis | Enantioselective alkylations and additions | High enantioselectivity, metal-free conditions |

| Transition Metal Catalysis | Cross-coupling reactions | Broader substrate scope, alternative activation |

| Lewis Acid Catalysis | Modulated reactivity and selectivity | Enhanced reaction rates, control of stereochemistry |

| Photoredox Catalysis | Radical-based transformations | Mild reaction conditions, novel reaction pathways |

Exploration of New Synthetic Applications and Target Molecules

A primary focus of ongoing research is the expansion of the synthetic utility of this compound beyond its traditional role. Its deprotonated form, tris(methylthio)methyllithium, serves as a versatile hydroxycarbonyl, thiocarbonyl, or aminocarbonyl anion equivalent, making it a valuable tool in the synthesis of complex molecules. acs.orgnih.govresearchgate.net

A significant recent application is in the asymmetric synthesis of α-amino acids . By adding lithiated this compound to nonracemic sulfinimines, α-sulfinamido trithioformates can be obtained with excellent diastereoselectivity. These intermediates can then be converted to a variety of α-amino acid derivatives, including esters, thioesters, amides, and even di- and tripeptides, without racemization. acs.orgnih.govresearchgate.net

The application of this compound in the synthesis of natural products is another active area of investigation. It has been successfully utilized in the synthesis of (-)-nephrosteranic acid and (-)-roccellaric acid. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The unique reactivity of this compound allows for the construction of key structural motifs found in these and other biologically active molecules. The development of new strategies employing this reagent is expected to facilitate the synthesis of a wider range of complex natural products.

Furthermore, there is growing interest in using this compound for the synthesis of heterocyclic compounds . amazonaws.comnih.gov The tris(methylthio)methyl group can be incorporated into various scaffolds and subsequently transformed to introduce carbonyl or other functionalities, providing a flexible approach to the synthesis of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science.

The following table highlights some of the key synthetic applications of this compound and the types of target molecules that can be accessed.

| Synthetic Application | Target Molecules | Reference |

| Asymmetric synthesis | α-Amino acid esters, thioesters, amides, peptides | acs.orgnih.govresearchgate.net |

| Natural product synthesis | (-)-Nephrosteranic acid, (-)-Roccellaric acid | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Heterocyclic synthesis | Various nitrogen- and sulfur-containing heterocycles | amazonaws.comnih.gov |

Advanced Computational Modeling for Predictive Chemistry

The application of advanced computational modeling is poised to revolutionize the understanding and utilization of this compound in chemical synthesis. nih.govnih.govresearchgate.net Computational tools can provide deep insights into reaction mechanisms, predict reactivity and selectivity, and guide the design of new catalysts and experiments.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and energetics of reactants, intermediates, and transition states in this compound reactions. This can help elucidate the mechanism of deprotonation, the nature of the resulting carbanion, and the factors that govern the stereochemical outcome of its reactions. For example, DFT studies could be used to predict the most favorable coordination of a chiral catalyst to the tris(methylthio)methyl anion and an electrophile, thereby explaining the origin of enantioselectivity.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its reaction partners in solution. chemrxiv.orgchemrxiv.org MD simulations can provide information on solvation effects, conformational preferences, and the role of intermolecular interactions in influencing reaction pathways. This can be particularly valuable for understanding the aggregation of organolithium reagents and the influence of additives on reaction outcomes.

The development of Quantitative Structure-Activity Relationship (QSAR) models could also be beneficial, particularly in the context of designing this compound derivatives with specific biological activities. By correlating the structural features of these compounds with their observed activities, QSAR models can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of novel therapeutic agents.

The integration of these computational methods will enable a more rational and predictive approach to the chemistry of this compound, reducing the need for extensive empirical screening and facilitating the discovery of new and improved synthetic methodologies.

Interdisciplinary Research in Chemical Biology and Environmental Science

The influence of this compound extends beyond traditional organic synthesis, with emerging research highlighting its relevance in the interdisciplinary fields of chemical biology and environmental science.

In the realm of chemical biology , this compound has been identified as a volatile organic compound produced by the fungus Mortierella hyalina. researchgate.net Intriguingly, this fungal volatile has been shown to affect sulfur homeostasis in the plant Arabidopsis thaliana. Under sulfur-deficient conditions, exposure to this compound can restore plant growth and modulate the expression of genes involved in sulfur metabolism. researchgate.net This discovery opens up new avenues for investigating the role of naturally produced organosulfur compounds in plant-microbe interactions and nutrient cycling. Further research in this area could explore the use of this compound as a chemical probe to study sulfur sensing and signaling pathways in plants.

From an environmental science perspective, understanding the fate and transport of organosulfur compounds is of significant importance. While research on the environmental impact of this compound itself is limited, studies on related compounds provide valuable insights. The investigation into the environmental degradation pathways of this compound, whether through microbial or abiotic processes, is a crucial area for future research. This knowledge is essential for assessing its potential environmental persistence and impact.

The table below outlines the key interdisciplinary research areas involving this compound.

| Research Area | Focus of Study | Significance |

| Chemical Biology | Role in plant-microbe interactions and sulfur homeostasis | Understanding of nutrient cycling and plant signaling |

| Environmental Science | Biodegradation and environmental fate | Assessment of potential environmental impact |

Q & A

Q. What are the established synthetic routes for tris(methylthio)methane, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution reactions, typically involving methylthiolate anions and halogenated methane precursors. For example, reactions with tris(dimethylamino)methane under controlled sulfurization conditions (e.g., using CS₂ or H₂S) can yield the target compound . Key variables include temperature (optimized at 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Purity is enhanced via column chromatography or recrystallization, with yields ranging from 60% to 85% depending on substituent steric effects .

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

- NMR : H NMR shows singlet peaks for equivalent methylthio groups at δ 2.1–2.3 ppm, while C NMR reveals a central methane carbon at δ 40–45 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 154 (C₄H₁₀S₃) with fragmentation patterns confirming methylthio substituents .

- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) are common, with bond lengths (C–S: 1.78–1.82 Å) and angles (S–C–S: ~104°) confirming trigonal-planar geometry around the central carbon .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how does its steric flexibility impact metal-ligand complexes?

The compound acts as a tripodal ligand, forming complexes with transition metals (e.g., Fe, Co, Mn) via sulfur donor atoms. Its steric flexibility allows adaptation to metal ion radii, enabling applications in catalysis and spin-crossover materials. For instance, iron(II) complexes exhibit reversible spin transitions under thermal or photochemical stimuli, attributed to ligand-field modulation by the methylthio groups . Coordination studies often use UV-Vis spectroscopy (monitoring d-d transitions) and magnetic susceptibility measurements .

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data for this compound derivatives?

Discrepancies in bond lengths or reactivity profiles between studies are analyzed via density functional theory (DFT). For example, discrepancies in C–S bond lengths (1.78 vs. 1.82 Å) may arise from crystal packing effects, which DFT simulations using B3LYP/6-311+G(d,p) can clarify by comparing gas-phase and solid-state geometries . Such analyses guide experimental refinements, such as solvent choice or crystallization protocols.

Q. What are the challenges in designing this compound-based catalysts for asymmetric synthesis?

Key challenges include:

- Steric Control : Balancing methylthio group bulkiness to avoid overcrowding while maintaining chiral induction.

- Electronic Tuning : Modifying sulfur electron density (e.g., via substituents) to enhance metal-ligand charge transfer.

- Stability : Preventing sulfur oxidation under aerobic conditions using inert atmospheres or stabilizing additives. Studies employ kinetic assays (e.g., enantiomeric excess measurements via HPLC) and X-ray absorption spectroscopy (XAS) to monitor active-site changes .

Methodological Considerations

Q. How should researchers address inconsistencies in reported reaction mechanisms for this compound synthesis?

- Stepwise Analysis : Use stopped-flow techniques or in-situ IR spectroscopy to identify intermediates (e.g., thiolate anions).

- Isotopic Labeling : C or S labeling tracks carbon/sulfur migration pathways .

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, MS, XRD) to confirm mechanistic hypotheses .

Q. What experimental parameters are critical for reproducible crystallographic studies of this compound derivatives?

- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures at 4°C minimizes disorder.

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with φ and ω scans to achieve completeness >99% and Rint < 0.05 .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.